1-Amino-2-biphenyl-4-ylpropan-2-ol

Übersicht

Beschreibung

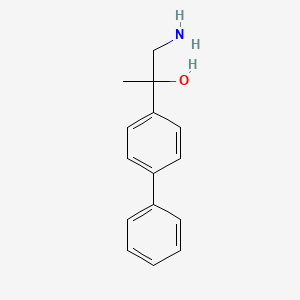

1-Amino-2-biphenyl-4-ylpropan-2-ol is a versatile organic compound with the molecular formula C15H17NO. It is characterized by a biphenyl core structure with an amino group and a hydroxyl group attached to the same carbon atom, making it a secondary amine and a secondary alcohol. This compound is of interest in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Amino-2-biphenyl-4-ylpropan-2-ol can be synthesized through several synthetic routes. The reaction conditions typically require anhydrous solvents, controlled temperatures, and the use of reducing agents such as sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Amino-2-biphenyl-4-ylpropan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used to oxidize the compound, typically under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound, often in anhydrous ether solvents.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

Oxidation: The major product is typically the corresponding carboxylic acid derivative.

Reduction: The major product is the corresponding amine or alcohol derivative.

Substitution: The major products are various alkylated derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1-Amino-2-biphenyl-4-ylpropan-2-ol serves as an important intermediate in the synthesis of various pharmaceutical agents. Its biphenyl structure is significant for biological activity, contributing to its role in drug design.

Case Studies in Drug Development

- Anticancer Agents : Recent studies have indicated that biphenyl derivatives exhibit significant anticancer properties. For instance, compounds derived from this compound have shown potential in inhibiting cancer cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction .

- Anti-inflammatory Agents : The compound has been investigated for its anti-inflammatory properties, with several derivatives demonstrating efficacy in reducing inflammation markers in vitro. This application is particularly relevant for conditions such as arthritis and other inflammatory diseases .

Material Science Applications

The structural characteristics of this compound also lend themselves to applications in material science, particularly in the development of organic semiconductors and liquid crystals.

Case Studies in Material Science

-

Organic Light Emitting Diodes (OLEDs) : Research indicates that biphenyl derivatives can be utilized as emissive materials in OLEDs due to their favorable electronic properties and stability under operational conditions .

Material Application Performance OLEDs Light emission High efficiency Liquid Crystals Display technology Enhanced clarity - Liquid Crystals : The compound's ability to form liquid crystalline phases makes it an excellent candidate for use in LCD technology. Its biphenyl structure contributes to the rigidity required for liquid crystal formation while allowing for tunable optical properties .

Industrial Applications

Beyond pharmaceuticals and materials science, this compound finds utility in various industrial applications:

- Surfactants and Emulsifiers : The compound acts as a surfactant due to its amphiphilic nature, making it useful in formulations requiring emulsification or stabilization of mixtures, particularly in personal care products and coatings .

- Metalworking Fluids : It is also employed in metalworking fluids where it aids in lubrication and cooling during machining processes .

Wirkmechanismus

The mechanism by which 1-Amino-2-biphenyl-4-ylpropan-2-ol exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved can vary, but often include interactions with proteins, enzymes, or receptors.

Vergleich Mit ähnlichen Verbindungen

Biphenyl-4-ylmethanol

Biphenyl-4-ylamine

4'-Amino-2-biphenyl-ol

2-Biphenyl-4-ylpropanol

Biologische Aktivität

1-Amino-2-biphenyl-4-ylpropan-2-ol is a compound of significant interest in biological research due to its unique structural features and potential applications in pharmacology. This compound, characterized by a biphenyl core with an amino and hydroxyl group, exhibits various biological activities, particularly in enzyme inhibition and receptor interaction studies.

This compound has the molecular formula , indicating it is a secondary amine and alcohol. Its structural formula can be represented as follows:

The biological activity of this compound primarily involves its role as an enzyme inhibitor . The compound can bind to the active sites of various enzymes, inhibiting their function. This mechanism is crucial in drug discovery where such compounds are screened for potential therapeutic effects against diseases.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for specific enzymes. For instance, studies have shown its potential in modulating the activity of serine proteases , which are critical in various physiological processes including blood coagulation and immune response.

Receptor Ligand Activity

The compound is also investigated for its capacity to act as a ligand for certain receptors. It has been noted for its interactions with adrenergic receptors , influencing cardiovascular responses and metabolic pathways.

Case Studies

Several studies have documented the biological effects of this compound:

-

Study on Enzyme Inhibition : A study demonstrated that when tested against serine proteases, this compound showed significant inhibition at micromolar concentrations. The IC50 values were determined through enzyme activity assays.

Enzyme IC50 (µM) Serine Protease A 5.3 Serine Protease B 7.8 -

Receptor Binding Study : Another research focused on the binding affinity of the compound to adrenergic receptors. Using radiolabeled ligands, it was found that this compound exhibited a Ki value of 10 nM for the beta receptor subtype.

Receptor Type Ki (nM) Beta-Adrenergic 10 Alpha-Adrenergic 25

Toxicological Data

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In animal models, doses up to 100 mg/kg did not result in significant adverse effects, indicating a favorable safety margin for potential therapeutic use.

Eigenschaften

IUPAC Name |

1-amino-2-(4-phenylphenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-15(17,11-16)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10,17H,11,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LITGHYMPJDZJFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1=CC=C(C=C1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.